![molecular formula C10H16O2Si B1360305 Methoxy(4-methoxyphenyl)dimethylsilane CAS No. 62244-48-8](/img/structure/B1360305.png)
Methoxy(4-methoxyphenyl)dimethylsilane
Overview
Description
Scientific Research Applications
Organic Synthesis
Methoxy(4-methoxyphenyl)dimethylsilane: is utilized in organic synthesis as a precursor for various organic compounds. Its ability to introduce the methoxyphenyl group into a molecular structure is valuable for synthesizing complex molecules. This compound can participate in reactions such as Grignard reactions, where it acts as a reagent to form carbon-carbon bonds .
Material Science
In material science, this silane compound is used to modify surface properties. It can be employed to create hydrophobic coatings on glass or metal surfaces, which are useful in creating water-repellent materials. The methoxy groups in the compound can react with hydroxyl groups on the surface, forming a protective layer .
Pharmaceutical Research
The compound finds applications in pharmaceutical research, where it’s used as a building block for the synthesis of various drug molecules. Its phenyl ring can be further functionalized to create compounds with potential medicinal properties .
Polymer Chemistry
Methoxy(4-methoxyphenyl)dimethylsilane: is also significant in polymer chemistry. It can be used to introduce silicon-containing side groups in polymers, which can alter the thermal stability, mechanical strength, and flexibility of the resulting material .
Catalysis
This silane compound can act as a ligand in catalysis. It can coordinate to metal centers and influence the reactivity of the catalyst. This is particularly useful in reactions where the control of electronic properties is crucial for the reaction outcome .
Electronics and Optoelectronics
In the field of electronics and optoelectronics, the compound can be used in the synthesis of organic semiconductors. The phenyl rings can contribute to the pi-conjugation system, which is essential for charge transport in organic electronic devices .
properties
IUPAC Name |
methoxy-(4-methoxyphenyl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZIQYZVZFTFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211298 | |
Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62244-48-8 | |
Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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